Octadecaneuropeptide

描述

属性

IUPAC Name |

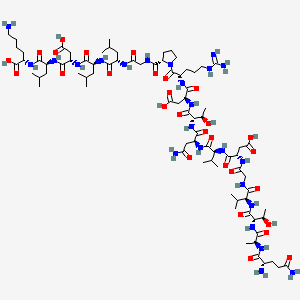

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C81H138N24O29/c1-35(2)26-46(67(120)96-48(28-37(5)6)69(122)98-51(31-59(114)115)71(124)97-47(27-36(3)4)68(121)95-45(80(133)134)18-14-15-23-82)92-56(110)33-89-74(127)53-20-17-25-105(53)79(132)44(19-16-24-88-81(86)87)94-70(123)52(32-60(116)117)100-77(130)63(41(12)106)104-72(125)49(29-55(85)109)99-76(129)62(39(9)10)101-73(126)50(30-58(112)113)93-57(111)34-90-75(128)61(38(7)8)102-78(131)64(42(13)107)103-65(118)40(11)91-66(119)43(83)21-22-54(84)108/h35-53,61-64,106-107H,14-34,82-83H2,1-13H3,(H2,84,108)(H2,85,109)(H,89,127)(H,90,128)(H,91,119)(H,92,110)(H,93,111)(H,94,123)(H,95,121)(H,96,120)(H,97,124)(H,98,122)(H,99,129)(H,100,130)(H,101,126)(H,102,131)(H,103,118)(H,104,125)(H,112,113)(H,114,115)(H,116,117)(H,133,134)(H4,86,87,88)/t40-,41+,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,61-,62-,63-,64-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVIBIVJSXWMPT-FGSANIJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H138N24O29 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60241795 | |

| Record name | Octadecaneuropeptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60241795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1912.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95237-86-8 | |

| Record name | Octadecaneuropeptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095237868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecaneuropeptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60241795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Octadecaneuropeptide discovery and isolation

An In-depth Technical Guide on the Discovery and Isolation of Octadecaneuropeptide (ODN)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (ODN) is an 18-amino acid neuropeptide that belongs to the endozepine family.[1][2] Initially identified as a processing product of the Diazepam-Binding Inhibitor (DBI) protein, ODN has garnered significant scientific interest due to its pleiotropic biological activities, including neuroprotection, regulation of anxiety, and control of food intake.[1][3][4] It is produced primarily by astroglial cells in the central nervous system and exerts its effects through multiple receptor systems.[5][6] This technical guide provides a comprehensive overview of the seminal work leading to the discovery and isolation of ODN, detailed experimental protocols for its purification and characterization, and a review of its key signaling pathways. Quantitative data is summarized in tabular format, and complex biological and experimental processes are visualized using diagrams to facilitate understanding for researchers and professionals in drug development.

Discovery and Origin

The discovery of ODN is intrinsically linked to the identification of its precursor, the Diazepam-Binding Inhibitor (DBI). In the early 1980s, the team of Erminio Costa isolated an 11-kDa polypeptide from rat brain extracts that could competitively displace diazepam from its binding sites on synaptosomal membranes.[1] This protein was named DBI.[7] Subsequent research revealed that DBI is not the final effector molecule but rather a precursor to smaller, biologically active peptides.

Through enzymatic processing, DBI gives rise to several peptide fragments. The two major products identified in the rat brain are the 18-amino acid This compound (ODN) , corresponding to residues 33-50 of the DBI sequence (DBI₃₃₋₅₀), and the larger triakontatetraneuropeptide (B39295) (TTN), which spans residues 17-50 (DBI₁₇₋₅₀).[1] The in-vitro generation of ODN through tryptic digestion of purified DBI was a crucial step in its initial characterization and study.[7][8] ODN and its related peptides derived from DBI are collectively known as endozepines.[1]

Precursor Processing

The generation of ODN from its precursor is a controlled proteolytic event. The diagram below illustrates the relationship between the parent DBI protein and its major bioactive fragments, ODN and TTN.

Caption: Processing of the DBI protein into its bioactive peptide fragments, TTN and ODN.

Physicochemical Properties and Structure

ODN is a linear peptide composed of 18 amino acids. Its structure has been highly conserved throughout evolution, suggesting important and fundamental biological roles.[2][9] The primary sequence and key quantitative data are summarized below.

Table 1: Physicochemical Properties of this compound (ODN)

| Property | Value | Reference(s) |

| Amino Acid Sequence | Gln-Ala-Thr-Val-Gly-Asp-Val-Asn-Thr-Asp-Arg-Pro-Gly-Leu-Leu-Asp-Leu-Lys | [7] |

| One-Letter Code | QATVGDVNTDRPGLLDLK | [10] |

| Molecular Formula | C₈₁H₁₃₈N₂₄O₂₉ | [11] |

| Molecular Weight | ~1912.1 g/mol | [11] |

| Source | Endogenous peptide derived from Diazepam-Binding Inhibitor (DBI) | [2] |

| Cellular Origin (CNS) | Primarily astroglial cells | [5][6] |

Isolation, Purification, and Characterization

The isolation of ODN from biological sources or its generation from purified DBI requires a multi-step process involving tissue extraction, enzymatic digestion, and chromatographic purification. Subsequent characterization is necessary to confirm its identity and purity.

Experimental Workflow

The general workflow for the isolation and purification of ODN is depicted below. This process begins with the extraction of the precursor protein, followed by enzymatic cleavage and high-resolution purification of the resulting peptide.

References

- 1. Frontiers | Cytoprotective and Neurotrophic Effects of this compound (ODN) in in vitro and in vivo Models of Neurodegenerative Diseases [frontiersin.org]

- 2. This compound (ODN) [benchchem.com]

- 3. Neuroprotection with the Endozepine this compound, ODN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The this compound [diazepam-binding inhibitor (33-50)] exerts potent anorexigenic effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The stimulatory effect of the this compound ODN on astroglial antioxidant enzyme systems is mediated through a GPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytoprotective and Neurotrophic Effects of this compound (ODN) in in vitro and in vivo Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. A brain this compound generated by tryptic digestion of DBI (diazepam binding inhibitor) functions as a proconflict ligand of benzodiazepine recognition sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective Effects of Intranasally Administered this compound Analog in a Mouse Model of MPTP-Induced Parkinson's Disease [jove.com]

- 10. Synthesis, conformational analysis and biological activity of cyclic analogs of the this compound ODN. Design of a potent endozepine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound ODN [novoprolabs.com]

In-Depth Technical Guide to the Processing of Diazepam-Binding Inhibitor (DBI) to Octadecaneuropeptide (ODN)

For Researchers, Scientists, and Drug Development Professionals

Introduction: From a Prohormone to a Bioactive Peptide

Diazepam-binding inhibitor (DBI), also known as acyl-CoA binding protein (ACBP), is a highly conserved 10 kDa protein expressed in various tissues, with notable concentrations in the central nervous system.[1] Beyond its intracellular roles in acyl-CoA metabolism, DBI serves as a prohormone, undergoing proteolytic processing to generate smaller, biologically active peptides.[1] Among these is the octadecaneuropeptide (ODN), a 18-amino acid neuropeptide that has garnered significant interest for its neuromodulatory functions.[2] This guide provides a comprehensive technical overview of the enzymatic processing of DBI to ODN, detailing the involved enzymes, cleavage sites, experimental protocols for analysis, and the signaling pathways activated by ODN.

The Enzymatic Cascade: Processing DBI to ODN

The conversion of the full-length DBI protein into the bioactive ODN fragment is a multi-step process involving specific proteolytic enzymes. While the complete enzymatic machinery is still under investigation, evidence points to the involvement of trypsin-like endoproteases and prolyl endopeptidases in the catabolism and potential generation of DBI-derived peptides.[2]

Key Enzymes Implicated in DBI Processing

Prolyl Endopeptidase (PEP): This serine protease is known to cleave peptide bonds on the C-terminal side of proline residues.[2][3] Studies on the catabolism of ODN have identified PEP as a key enzyme, suggesting its role in the further processing or degradation of DBI-derived peptides.[2]

Cleavage Sites and Resulting Peptides

The proteolytic processing of DBI is not limited to the generation of ODN. Other significant fragments, such as the triakontatetraneuropeptide (B39295) (TTN), are also produced. The generation of these peptides is dependent on the specific cleavage sites recognized by the processing enzymes. While the precise end-to-end processing map of DBI is an area of active research, peptidomic studies have begun to shed light on the array of peptides derived from this prohormone.[2]

Experimental Protocols for Studying DBI Processing

A variety of experimental techniques are employed to investigate the processing of DBI to ODN, from in vitro cleavage assays to the quantification of these peptides in biological samples.

In Vitro DBI Cleavage Assay

This assay is fundamental for identifying the proteases responsible for DBI processing and for characterizing the cleavage kinetics.

Objective: To reconstitute the proteolytic processing of DBI in a controlled environment to identify the responsible enzymes and the resulting cleavage products.

Materials:

-

Purified recombinant DBI protein

-

Candidate proteases (e.g., prolyl endopeptidase, brain tissue extracts)

-

Protease inhibitors[4]

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

SDS-PAGE gels and reagents

-

HPLC system for peptide separation

-

Mass spectrometer for peptide identification

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine purified DBI (substrate) with the candidate protease in the reaction buffer. Include a control reaction without the protease.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1, 2, 4 hours).

-

Reaction Termination: Stop the reaction by adding a protease inhibitor cocktail or by heat inactivation.

-

Analysis of Cleavage Products:

-

SDS-PAGE: Analyze the reaction mixture by SDS-PAGE to visualize the disappearance of the full-length DBI band and the appearance of smaller peptide fragments.

-

HPLC-MS/MS: For detailed analysis, inject the reaction mixture into an HPLC system coupled to a mass spectrometer. Separate the peptide fragments by reverse-phase chromatography and identify them by tandem mass spectrometry (MS/MS).

-

Peptide Extraction and Purification from Biological Samples

To study endogenous DBI processing, it is essential to efficiently extract and purify DBI and its peptide fragments from tissues or fluids.

Objective: To isolate DBI and its derivatives from complex biological matrices for subsequent analysis.

Protocol for Brain Tissue Extraction: [5][6]

-

Homogenization: Homogenize fresh or frozen brain tissue in an ice-cold acidic extraction buffer (e.g., 1 M acetic acid) to inactivate endogenous proteases.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C to pellet cellular debris.

-

Solid-Phase Extraction (SPE):

-

Acidify the supernatant with an equal volume of buffer A (e.g., 0.1% trifluoroacetic acid in water).[1]

-

Load the acidified supernatant onto a pre-equilibrated C18 SPE cartridge.

-

Wash the cartridge with buffer A to remove salts and hydrophilic contaminants.[1]

-

Elute the peptides with an organic solvent-containing buffer B (e.g., 60% acetonitrile (B52724) in 0.1% trifluoroacetic acid).[1]

-

-

Lyophilization: Lyophilize the eluted peptide fraction to concentrate the sample.

-

HPLC Purification: Reconstitute the lyophilized peptides in a suitable buffer and further purify them using reverse-phase HPLC.[7] Collect fractions and analyze for the presence of DBI and ODN.

Mass Spectrometry Analysis of DBI Cleavage Products

Mass spectrometry is a powerful tool for the definitive identification and characterization of DBI-derived peptides.[8][9][10][11][12][13][14]

Objective: To determine the precise mass and amino acid sequence of peptides generated from DBI processing.

Protocol:

-

Sample Preparation: Use purified peptides from in vitro cleavage assays or biological extractions.

-

Mass Spectrometry:

-

MALDI-TOF MS: For rapid mass profiling of the peptide mixture.

-

LC-MS/MS: For separation and sequencing of individual peptides.

-

-

Data Analysis:

-

Compare the experimentally determined masses of the peptides with the theoretical masses of potential DBI fragments.

-

Perform database searches (e.g., Mascot, Sequest) using the MS/MS fragmentation data to confirm the amino acid sequences of the peptides. The fragmentation pattern will show characteristic b- and y-ions that allow for sequence determination.

-

Quantification of DBI and ODN

Accurate quantification of DBI and ODN in biological samples is crucial for understanding their physiological and pathological roles.

Principle: A sandwich or competitive ELISA can be used for the quantitative measurement of DBI in samples like serum, plasma, and tissue homogenates.

General Protocol (Sandwich ELISA): [15]

-

Coating: Coat a 96-well microplate with a capture antibody specific for DBI.

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

-

Sample/Standard Incubation: Add standards of known DBI concentration and unknown samples to the wells and incubate.

-

Detection Antibody Incubation: Add a biotinylated detection antibody that recognizes a different epitope on DBI.

-

Enzyme Conjugate Incubation: Add a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB). The color development is proportional to the amount of DBI present.

-

Measurement: Stop the reaction with an acid solution and measure the absorbance at 450 nm.

-

Quantification: Generate a standard curve from the absorbance values of the standards and determine the concentration of DBI in the samples.

Principle: A competitive RIA is a highly sensitive method for quantifying peptides like ODN. It is based on the competition between a radiolabeled peptide and the unlabeled peptide in the sample for a limited number of antibody binding sites.[16][17]

-

Reaction Setup: In assay tubes, combine the specific antibody, the radiolabeled peptide (e.g., 125I-ODN), and either the standard or the unknown sample.

-

Incubation: Incubate the mixture to allow competitive binding to reach equilibrium.

-

Separation of Bound and Free Peptide: Precipitate the antibody-bound peptide complex using a secondary antibody and centrifugation.

-

Radioactivity Measurement: Measure the radioactivity in the pellet (bound fraction) using a gamma counter.

-

Quantification: The amount of radioactivity in the pellet is inversely proportional to the concentration of unlabeled peptide in the sample.[16][17] A standard curve is generated to determine the concentration of ODN in the samples.

Immunohistochemical Localization of DBI and ODN

Immunohistochemistry allows for the visualization of the cellular and subcellular distribution of DBI and its processing products within tissues.

Objective: To determine the anatomical localization of DBI and ODN in tissue sections, providing insights into their sites of synthesis and action.

Protocol (Double Staining for DBI and ODN): [19][20][21][22]

-

Tissue Preparation: Perfuse the animal with a fixative (e.g., 4% paraformaldehyde) and prepare brain sections (e.g., 40 µm thick).

-

Antigen Retrieval: If necessary, perform antigen retrieval to unmask epitopes.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., normal serum).

-

Primary Antibody Incubation: Incubate the sections with a mixture of two primary antibodies raised in different species (e.g., rabbit anti-DBI and mouse anti-ODN).

-

Secondary Antibody Incubation: Incubate with a mixture of fluorescently labeled secondary antibodies that are specific to the primary antibody species (e.g., goat anti-rabbit-Alexa Fluor 488 and goat anti-mouse-Alexa Fluor 594).

-

Mounting and Imaging: Mount the sections on slides with an anti-fade mounting medium and visualize using a fluorescence or confocal microscope. The different fluorescent labels will allow for the simultaneous visualization of DBI and ODN.

Signaling Pathways of ODN

ODN exerts its biological effects by binding to specific receptors and activating downstream intracellular signaling cascades. The neuroprotective and differentiating effects of ODN are primarily mediated through a G-protein coupled receptor, leading to the activation of multiple signaling pathways.

The primary signaling cascades activated by ODN include:

-

Protein Kinase A (PKA) Pathway: Activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of PKA.

-

Protein Kinase C (PKC) Pathway: Activation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to the activation of PKC.

-

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: ODN-induced activation of PKA and PKC can converge on the MAPK/ERK pathway, a key regulator of cell proliferation, differentiation, and survival.

Data Presentation

Table 1: Quantitative Data for DBI and ODN Analysis

| Parameter | Method | Sample Type | Typical Concentration Range | Reference |

| DBI Detection Limit | ELISA | Human Serum | < 0.91 ng/mL | MyBioSource |

| ODN IC50 (Displacement of [3H]flumazenil) | Radioligand Binding Assay | Rat Neuronal Membranes | ~5 µM | [23] |

| ODN-induced Neurite Outgrowth | Cell-based Assay | N2a cells | 10-14 M | [24] |

Mandatory Visualizations

Figure 1: DBI to ODN Processing Workflow

Caption: Simplified workflow of DBI processing to ODN and other peptides.

Figure 2: ODN Signaling Pathways

Caption: Key signaling pathways activated by ODN.

Figure 3: Experimental Workflow for In Vitro Cleavage Assay

Caption: Workflow for in vitro analysis of DBI proteolytic cleavage.

References

- 1. phoenixbiotech.net [phoenixbiotech.net]

- 2. Peptidomics of the Prolyl Peptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cleavage-site specificity of prolyl endopeptidase FAP investigated with a full-length protein substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]

- 5. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sysy.com [sysy.com]

- 7. Recent Advances in Mass Spectrometry Analysis of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. Developing mass spectrometry for the quantitative analysis of neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Developing Mass Spectrometry for the Quantitative Analysis of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. stacks.cdc.gov [stacks.cdc.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 15. pdf.antibodies-online.com [pdf.antibodies-online.com]

- 16. microbenotes.com [microbenotes.com]

- 17. inis.iaea.org [inis.iaea.org]

- 18. Radioimmunoassay - Wikipedia [en.wikipedia.org]

- 19. Immunohistochemistry Double Staining Protocol - IHC WORLD [ihcworld.com]

- 20. Double staining immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. nordiqc.org [nordiqc.org]

- 22. diagomics.com [diagomics.com]

- 23. cloud-clone.com [cloud-clone.com]

- 24. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]

Octadecaneuropeptide sequence and structure

An In-depth Technical Guide to Octadecaneuropeptide (ODN): Sequence, Structure, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (ODN) is an 18-amino acid neuropeptide that represents a significant area of interest in neuropharmacology and drug development. Derived from the precursor protein Diazepam-Binding Inhibitor (DBI), ODN is produced and released by astroglial cells within the central nervous system.[1][2] It exerts a range of potent biological effects, primarily centered on neuroprotection, cell differentiation, and metabolic regulation.[3][4] ODN's mechanisms of action are complex, involving interactions with both central-type benzodiazepine (B76468) receptors and a specific G protein-coupled receptor (GPCR), which triggers multiple intracellular signaling cascades.[2][5] These pathways, including the PKA, PKC, and MAPK/ERK systems, mediate its anti-apoptotic, antioxidant, and neurotrophic properties.[3][4] This guide provides a comprehensive overview of ODN's molecular characteristics, its signaling pathways, quantitative physiological data, and the key experimental methodologies used to elucidate its function, serving as a critical resource for professionals in neuroscience and therapeutic development.

Core Sequence and Physicochemical Properties

This compound is a highly conserved peptide, underscoring its fundamental biological importance.[2] It is generated via the proteolytic cleavage of its 86-amino acid precursor, DBI.[1][5] The C-terminal octapeptide fragment of ODN (OP; ODN11-18) is recognized as the shortest biologically active segment capable of mimicking many of the full peptide's effects.[3][6][7]

The primary amino acid sequence and key physicochemical properties of ODN are summarized below.

| Property | Value | Reference |

| Amino Acid Sequence | H-Gln-Ala-Thr-Val-Gly-Asp-Val-Asn-Thr-Asp-Arg-Pro-Gly-Leu-Leu-Asp-Leu-Lys-OH | [2][8][9] |

| Single-Letter Code | QATVGDVNTDRPGLLDLK | [8][9] |

| Molecular Formula | C₈₁H₁₃₈N₂₄O₂₉ | [8][9] |

| Molecular Weight | 1912.1 g/mol | [8][9] |

| Source | Rattus norvegicus | [8] |

| Theoretical pI | 4.17 | [8] |

| Precursor Protein | Diazepam-Binding Inhibitor (DBI) / Acyl-CoA-Binding Protein (ACBP) | [2][5] |

Receptors and Intracellular Signaling Pathways

ODN mediates its diverse biological activities through a dual-receptor system, allowing for nuanced cellular modulation. It is known to be an endogenous ligand for central-type benzodiazepine receptors (CBR) associated with the GABA-A receptor complex and a specific, yet to be fully characterized, metabotropic G protein-coupled receptor (GPCR).[2][5][10] The majority of its neuroprotective and neurotrophic effects are attributed to the activation of this GPCR.[3][6]

Activation of the ODN-specific GPCR initiates a cascade of intracellular events through the stimulation of multiple second messenger systems:

-

Adenylyl Cyclase (AC) - PKA Pathway : The GPCR is positively coupled to adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][10] Elevated cAMP levels subsequently activate Protein Kinase A (PKA), a key mediator of the antioxidant effects of ODN.[1][10]

-

Phospholipase C (PLC) - PKC Pathway : The receptor also activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[2][3] IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC).[2]

-

MAPK/ERK Pathway : Both the PKA and PKC pathways can converge to activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[3][11] This pathway is crucial for mediating ODN's effects on cell survival, differentiation, and neuroprotection.[3][10]

These signaling cascades culminate in the inhibition of pro-apoptotic factors like Bax and caspase-3, and the stimulation of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), thereby protecting cells from oxidative stress and apoptosis.[1][3][12]

Physiological Effects and Quantitative Data

ODN has demonstrated significant therapeutic potential, particularly in models of neurodegenerative diseases and metabolic disorders. Its effects are observed at remarkably low concentrations.

Neuroprotective and Differentiating Effects

ODN provides robust protection to neurons and glial cells against various neurotoxic agents, including 6-hydroxydopamine (6-OHDA), hydrogen peroxide (H₂O₂), and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).[3][5][6] It also promotes neuronal differentiation, characterized by neurite outgrowth.[6][11]

| Effect | Model System | Concentration / Dose | Outcome | Reference |

| Cytoprotection | Cultured astrocytes | 10⁻¹⁴ M or 10⁻¹⁰ M | Counteracted 6-OHDA-induced ROS production. | [5] |

| Anti-apoptosis | 6-OHDA-treated astrocytes | Subnanomolar | Reduced the number of apoptotic cells. | [12] |

| Neuronal Differentiation | N2a neuroblastoma cells | 10⁻¹⁴ M (48h) | Induced significant neurite outgrowth. | [11] |

| In vivo Neuroprotection | MPTP mouse model of Parkinson's Disease | 10 ng (intranasal, single dose) | Prevented neurotoxicity and caspase-3 expression in the striatum. | [13] |

Anorexigenic (Appetite-Suppressing) Effects

Intracerebroventricular (i.c.v.) administration of ODN produces a potent and long-lasting reduction in food intake, leading to a significant decrease in body weight.[7][14] This effect is not mediated by central-type benzodiazepine receptors and appears to be driven by the C-terminal octapeptide region of the molecule.[7]

| Species | Administration | Dose / Infusion Rate | Outcome | Reference |

| Rat | i.c.v. injection | 30 to 100 ng | Dose-dependent reduction of food intake over 12 hours. | [7][14] |

| Rat | i.c.v. continuous infusion | 10 ng/hour for 15 days | Reduced food intake and caused a persistent reduction in body weight. | [7] |

| Mouse | i.c.v. injection | 5 ng | Significantly reduced food intake after 18h of food deprivation. | [7] |

Key Experimental Methodologies

The characterization of ODN's signaling pathways and functions relies on a combination of in vitro and in vivo experimental techniques. A common workflow involves using specific pharmacological inhibitors to dissect the contribution of individual signaling components.

Experimental Protocols Overview

-

Cell Culture and Toxin-Induced Injury Models :

-

Cell Lines : Primary cultured rat astrocytes or neuronal cell lines like N2a are commonly used.[5][10][11]

-

Method : Cells are cultured under standard conditions and then exposed to a neurotoxic agent (e.g., 6-OHDA, H₂O₂) to induce oxidative stress and apoptosis. ODN is co-administered to assess its protective effects.[3][5]

-

-

Pharmacological Inhibition of Signaling Pathways :

-

Analysis of Cellular Outcomes :

-

Cell Viability and Apoptosis : Assessed using methods like MTT assay for viability and flow cytometry with Annexin V/Propidium Iodide (PI) staining to quantify apoptotic and necrotic cells.[5][12]

-

Gene and Protein Expression : Techniques like real-time quantitative PCR (qRT-PCR) and Western blotting are used to measure changes in the expression of key proteins like caspase-3, Bax, SOD, and catalase.[12][15]

-

ROS Measurement : Intracellular Reactive Oxygen Species (ROS) levels are quantified using fluorescent probes.[5]

-

Conclusion

This compound (ODN) is a multifaceted gliopeptide with significant potential as a therapeutic agent for neurodegenerative diseases and metabolic conditions. Its ability to activate a complex network of intracellular signaling pathways—PKA, PKC, and MAPK/ERK—underpins its potent cytoprotective, anti-apoptotic, and antioxidant effects. The quantitative data clearly demonstrate its efficacy at very low, pharmacologically relevant concentrations. The established experimental workflows provide a solid foundation for further research into its mechanisms and for the development of stable, targeted ODN analogs. For professionals in drug discovery, ODN and its associated pathways represent a promising frontier for novel therapeutic interventions.

References

- 1. The stimulatory effect of the this compound ODN on astroglial antioxidant enzyme systems is mediated through a GPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (ODN) [benchchem.com]

- 3. Cytoprotective and Neurotrophic Effects of this compound (ODN) in in vitro and in vivo Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytoprotective and Neurotrophic Effects of this compound (ODN) in in vitro and in vivo Models of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Cytoprotective and Neurotrophic Effects of this compound (ODN) in in vitro and in vivo Models of Neurodegenerative Diseases [frontiersin.org]

- 7. The this compound [diazepam-binding inhibitor (33-50)] exerts potent anorexigenic effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound ODN [novoprolabs.com]

- 9. This compound | C81H138N24O29 | CID 16130993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The this compound ODN Protects Astrocytes against Hydrogen Peroxide-Induced Apoptosis via a PKA/MAPK-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound (ODN) Induces N2a Cells Differentiation through a PKA/PLC/PKC/MEK/ERK-Dependent Pathway: Incidence on Peroxisome, Mitochondria, and Lipid Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, ODN, Promotes Cell Survival against 6-OHDA-Induced Oxidative Stress and Apoptosis by Modulating the Expression of miR-34b, miR-29a, and miR-21in Cultured Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective Effects of Intranasally Administered this compound Analog in a Mouse Model of MPTP-Induced Parkinson's Disease [jove.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound Ameliorates Cognitive Impairments Through Inhibiting Oxidative Stress in Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Ligands of Benzodiazepine Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of a specific binding site for benzodiazepines on the γ-aminobutyric acid type A (GABA-A) receptor instigated a decades-long search for endogenous ligands that naturally modulate this critical inhibitory neurotransmitter receptor. This technical guide provides a comprehensive overview of the principal endogenous ligands of benzodiazepine (B76468) receptors, with a primary focus on the peptide family of endozepines, derived from the precursor protein Diazepam Binding Inhibitor (DBI). It delves into the synthesis, processing, and multifaceted roles of these ligands as allosteric modulators of the GABA-A receptor. Furthermore, this guide explores other significant endogenous modulators, including neurosteroids and oleamide. We present key quantitative data, detailed experimental protocols for their characterization, and visual representations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in neuropharmacology and drug development.

Introduction: The "Endozepine" Concept

The existence of a high-affinity binding site for the synthetic benzodiazepine class of drugs on the GABA-A receptor strongly suggested the presence of endogenous molecules that serve as natural ligands for this site.[1] These hypothetical substances, collectively termed "endozepines," are believed to play a crucial role in the physiological regulation of anxiety, neuronal excitability, and various behavioral states.[2] The most extensively studied family of endozepines originates from the protein Diazepam Binding Inhibitor (DBI), also known as acyl-CoA binding protein (ACBP).[2] DBI is proteolytically processed into smaller, biologically active peptide fragments, including octadecaneuropeptide (ODN) and triakontatetraneuropeptide (B39295) (TTN).[3]

These endogenous ligands exhibit a range of modulatory effects on the GABA-A receptor, acting as positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), or having no intrinsic activity (antagonists).[1][4] The specific action of these ligands can be dependent on the subunit composition of the GABA-A receptor, leading to region-specific effects in the central nervous system.[5][6] Beyond the DBI-derived peptides, other classes of endogenous molecules, such as certain neurosteroids and the fatty acid amide oleamide, have also been identified as modulators of the benzodiazepine binding site or other allosteric sites on the GABA-A receptor.[7][8] This guide will provide a detailed examination of these key endogenous ligands.

Primary Endogenous Ligands and Their Properties

The primary candidates for endogenous ligands of the benzodiazepine receptor are a diverse group of molecules, with the DBI-derived peptides being the most prominent.

Diazepam Binding Inhibitor (DBI) and its Processing Products (Endozepines)

DBI is a highly conserved 10 kDa, 86-amino acid protein found in both the central nervous system and peripheral tissues.[2] It is expressed in glial cells, particularly astrocytes, and is secreted through an unconventional pathway.[5] Following secretion, DBI is cleaved by proteases to generate smaller, active peptide fragments.[3]

-

This compound (ODN): A fragment corresponding to amino acids 33-50 of DBI.

-

Triakontatetraneuropeptide (TTN): A fragment corresponding to amino acids 17-50 of DBI.

The modulatory effects of DBI and its fragments on the GABA-A receptor have been a subject of intense research, with some studies suggesting a role as negative allosteric modulators (anxiogenic), while more recent evidence points towards a positive allosteric modulatory (anxiolytic-like) function that is dependent on the GABA-A receptor subunit composition.[5][7][9] Specifically, DBI has been shown to act as a positive modulator on α5-containing GABA-A receptors, which are highly expressed in the hippocampus, and as a weak negative modulator on α3-containing receptors found in the thalamic reticular nucleus.[5][6]

Neurosteroids

Neurosteroids are synthesized de novo in the brain, primarily by neurons and glial cells, and can potently modulate GABA-A receptor function.[10] Metabolites of progesterone (B1679170) and deoxycorticosterone, such as allopregnanolone (B1667786) and tetrahydrodeoxycorticosterone (B129496) (THDOC), are powerful positive allosteric modulators of GABA-A receptors.[7] They bind to a site on the receptor distinct from the benzodiazepine binding site and enhance GABA-mediated chloride currents.[11]

Oleamide

Oleamide is an endogenous fatty acid amide that has been shown to induce sleep and has sedative and hypnotic properties.[12] It can potentiate GABA-A receptor function, and its effects are suggested to be mediated through interactions with GABA-A receptors containing the β3 subunit.[12]

Quantitative Data on Endogenous Ligands

The following tables summarize the available quantitative data for the binding affinities, functional potencies, and physiological concentrations of key endogenous ligands.

| Ligand | Receptor/Site | Binding Affinity (Ki/Kd) | Reference |

| DBI Peptides | |||

| Diazepam Binding Inhibitor (DBI) | GABA-A Receptor (Benzodiazepine Site) | Low micromolar range | [13] |

| Neurosteroids | |||

| Allopregnanolone | GABA-A Receptor | Potentiation EC50: 12.9 ± 2 nM (control DGCs) | [6] |

| Allopregnanolone | GABA-A Receptor | Potentiation EC50: 92.7 ± 13 nM (epileptic DGCs) | [6] |

| Other Ligands | |||

| Oleamide | Cannabinoid CB1 Receptor | Ki: 1.14 µM | [14] |

| Reference Compounds | |||

| Diazepam | GABA-A Receptor (Benzodiazepine Site) | Ki: 1.53 nM | [15] |

| Flunitrazepam | GABA-A Receptor (Benzodiazepine Site) | Kd: 34 ± 6 nM | [16] |

| [3H]-Flumazenil | GABA-A Receptor (Benzodiazepine Site) | Kd: 1.35 ± 0.316 nM | [15] |

Table 1: Binding Affinities of Endogenous and Reference Ligands for Benzodiazepine and Related Receptors.

| Ligand | Assay | Functional Potency (EC50/IC50) | Reference |

| Neurosteroids | |||

| Allopregnanolone | Potentiation of GABA-evoked currents | EC50: 12.9 ± 2 nM (control DGCs) | [6] |

| Allopregnanolone | Potentiation of GABA-evoked currents | EC50: 92.7 ± 13 nM (epileptic DGCs) | [6] |

| Other Ligands | |||

| Oleamide | Suppression of sustained repetitive firing | EC50: 4.1 µM | [17] |

| Reference Compounds | |||

| Flunitrazepam | Modulation of GABA response | EC50: 22 ± 5 nM | [16] |

| Clonazepam | Modulation of GABA response | EC50: 1.1 ± 0.3 µM | [16] |

| Chlordiazepoxide | Modulation of GABA response | EC50: 4.6 ± 0.5 µM | [16] |

Table 2: Functional Potencies of Endogenous and Reference Ligands.

| Ligand | Tissue/Fluid | Concentration | Reference |

| DBI Peptides | |||

| Diazepam Binding Inhibitor (DBI) | Human Cerebrospinal Fluid (CSF) | Elevated in depressed patients vs. controls | [18] |

| DBI-like immunoreactivity | Human Cerebrospinal Fluid (CSF) | Increased in hepatic encephalopathy | [19] |

| This compound (ODN) | Culture media from astrocytes (oxidative stress) | Significantly higher than controls | |

| Other Ligands | |||

| Oleamide | Rat Cerebrospinal Fluid (CSF) - resting | ~170 nM | [17] |

| Oleamide | Rat Cerebrospinal Fluid (CSF) - sleep deprived | ~450 nM | [17] |

Table 3: Physiological Concentrations of Endogenous Ligands.

Signaling Pathways and Molecular Mechanisms

The primary mechanism of action for endogenous ligands of the benzodiazepine receptor is the allosteric modulation of the GABA-A receptor. This receptor is a pentameric ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.

Synthesis and Processing of Diazepam Binding Inhibitor

DBI is synthesized in glial cells and undergoes proteolytic processing to yield active peptide fragments.

Experimental Protocols

The characterization of endogenous ligands for the benzodiazepine receptor involves a multi-step process encompassing identification, purification, and functional assessment.

Workflow for Endogenous Ligand Discovery and Characterization

Radioligand Binding Assay

This technique is used to determine the binding affinity of a ligand for its receptor.

Objective: To determine the inhibition constant (Ki) of a putative endogenous ligand for the benzodiazepine binding site on the GABA-A receptor.

Materials:

-

Rat cortical membranes (source of GABA-A receptors)

-

[3H]-Flumazenil (radioligand)

-

Unlabeled test compound (putative endogenous ligand)

-

Unlabeled competing ligand (e.g., Diazepam for non-specific binding)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

-

Centrifuge

Protocol:

-

Membrane Preparation: Homogenize rat cerebral cortices in ice-cold assay buffer. Centrifuge at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in fresh buffer. Determine protein concentration.

-

Assay Setup: In triplicate, set up tubes for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + excess unlabeled competitor), and experimental binding (radioligand + membranes + varying concentrations of the test compound).

-

Incubation: Incubate the tubes at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 35 minutes).[15]

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters or by centrifugation.

-

Quantification: Place the filters or the resuspended pellets in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Electrophysiology (Patch-Clamp)

This technique allows for the direct measurement of ion channel activity and its modulation by ligands.

Objective: To determine the effect of an endogenous ligand on GABA-induced chloride currents in neurons or cells expressing recombinant GABA-A receptors.

Materials:

-

Cultured neurons or oocytes/HEK293 cells expressing specific GABA-A receptor subtypes

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Glass micropipettes

-

Extracellular and intracellular recording solutions

-

GABA

-

Test compound (endogenous ligand)

-

Data acquisition and analysis software

Protocol:

-

Cell Preparation: Plate cultured neurons or transfected cells on coverslips.

-

Pipette Fabrication: Pull glass micropipettes to a resistance of 3-5 MΩ.

-

Whole-Cell Recording: Form a high-resistance seal (gigaohm) between the micropipette and the cell membrane. Rupture the membrane patch to gain electrical access to the cell interior.

-

GABA Application: Apply a submaximal concentration of GABA to elicit a baseline chloride current.

-

Ligand Application: Co-apply the test compound with GABA and observe any changes in the current amplitude, kinetics, or duration.

-

Data Analysis: Measure the peak current amplitude in the presence and absence of the test compound. Construct dose-response curves to determine the EC50 or IC50 for the modulatory effect.

In Vivo Microdialysis

This technique is used to measure the extracellular concentrations of neurotransmitters and neuropeptides in the brain of a living animal.

Objective: To measure the in vivo concentration of an endogenous peptide ligand in a specific brain region.

Materials:

-

Microdialysis probes

-

Stereotaxic apparatus

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

Analytical method for quantification (e.g., HPLC with mass spectrometry or radioimmunoassay)

Protocol:

-

Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into the target brain region.

-

Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Collect the dialysate in fractions over a defined period.

-

Quantification: Analyze the concentration of the peptide in the dialysate fractions using a sensitive analytical method.

-

Data Analysis: Correlate changes in peptide concentration with behavioral states or pharmacological challenges.

Conclusion and Future Directions

The study of endogenous ligands for the benzodiazepine receptor has revealed a complex and elegant system of neuromodulation. The DBI-derived endozepines, along with neurosteroids and other molecules, provide a nuanced and region-specific regulation of GABAergic inhibition. The conflicting reports on the positive versus negative modulatory effects of DBI and its fragments highlight the importance of considering the specific GABA-A receptor subunit composition in experimental designs.

Future research should focus on further elucidating the precise physiological roles of these endogenous ligands in both health and disease. The development of subtype-selective drugs that mimic or antagonize the actions of specific endozepines holds significant therapeutic potential for a range of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disturbances. Advanced techniques in proteomics, in vivo imaging, and electrophysiology will be instrumental in unraveling the remaining mysteries of the "brain's own benzodiazepines."

References

- 1. Electrophysiological characterization of diazepam binding inhibitor (DBI) on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Gliopeptide ODN, a Ligand for the Benzodiazepine Site of GABAA Receptors, Boosts Functional Recovery after Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DBI (diazepam binding inhibitor): the precursor of a family of endogenous modulators of GABAA receptor function. History, perspectives, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABAA receptor: Positive and negative allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. scispace.com [scispace.com]

- 7. Negative Neuromodulation of GABAa Receptors: Anxiogenics [web.williams.edu]

- 8. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Endogenous positive allosteric modulation of GABA(A) receptors by diazepam binding inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The triakontatetraneuropeptide (TTN) stimulates thymidine incorporation in rat astrocytes through peripheral-type benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. knime.com [knime.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 16. Plasma and CSF concentrations of N-terminal tau fragments associate with in vivo neurofibrillary tangle burden - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Role of DBI in brain and its posttranslational processing products in normal and abnormal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The peripheral-type benzodiazepine receptor: a protein of mitochondrial outer membranes utilizing porphyrins as endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Localization of Octadecaneuropeptide (ODN) in the Central Nervous System

Abstract: this compound (ODN), a biologically active peptide derived from diazepam-binding inhibitor (DBI), is a significant modulator of various functions within the central nervous system (CNS).[1][2] Its role as an endogenous ligand for benzodiazepine (B76468) receptors and its involvement in neuroprotection, anxiety, and appetite regulation underscore its importance as a potential therapeutic target.[3][4] This guide provides a comprehensive overview of the localization of ODN in the CNS, detailing its distribution, cellular sources, and associated signaling pathways. It also presents quantitative data and outlines key experimental protocols for its study.

Distribution of this compound in the Central Nervous System

ODN is widely distributed throughout the brain, with significant concentrations found in several key regions.[5] Immunohistochemical and radioimmunoassay studies have mapped its presence, revealing high levels in the olfactory bulb, cerebral cortex, hippocampus, hypothalamus, cerebellum, and circumventricular organs.[5][6]

Quantitative Data on ODN Distribution

The following table summarizes the levels of ODN-like immunoreactivity (ODN-LI) in various regions of the rat brain, providing a quantitative perspective on its distribution.[5]

| Brain Region | ODN-LI Level (ng/region) |

| Olfactory bulb | 57.2 |

| Cerebral cortex | 427.8 |

| Hippocampus | 49.6 |

| Hypothalamus | 63.5 |

| Cerebellum | 108.3 |

| Striatum | 78.4 |

Data sourced from Tonon et al., as cited in Kasprzak et al. (2020)[5]

Cellular Localization: A Tale of Two Cell Types

There is a notable divergence in the literature regarding the primary cellular source of ODN in the CNS.

-

Glial Localization: A substantial body of evidence suggests that ODN is predominantly, if not exclusively, localized to glial cells.[2][6][7][8] Specifically, astrocytes, ependymal cells, and tanycytes have been identified as containing ODN-like immunoreactivity.[6][9][10] In the cerebellar cortex, for instance, immunostaining is strongly associated with Bergmann glia.[5][6] This glial origin has led to ODN being referred to as a "gliopeptide".[2][5] These findings suggest that ODN may play a crucial role in glial function and neuron-glia communication.[6][11]

-

Neuronal Localization: Conversely, other studies have reported ODN-like immunoreactivity within neuronal perikarya, processes, and terminals.[1] These studies have identified ODN-positive neurons in various brain nuclei, including the supraoptic and suprachiasmatic nuclei, and in broader areas like the cerebral and cerebellar cortex, hippocampus, and olfactory bulb.[1] At the subcellular level, this neuronal ODN has been found associated with synaptic vesicles, supporting a role as a neurotransmitter or neuromodulator.[1]

It is hypothesized that the precursor protein, Diazepam Binding Inhibitor (DBI), is found in both neurons and glial cells, but the processing to ODN may be cell-type specific, potentially explaining these differing observations.[1]

This compound Signaling Pathways

ODN exerts its biological effects through multiple receptor systems and downstream signaling cascades.

Receptor Interactions

ODN interacts with at least two types of receptors in the CNS:

-

Central-type Benzodiazepine Receptors (CBRs): As a component of the GABA-A receptor complex, ODN can act as an allosteric modulator of GABAergic transmission.[5] It has been shown to displace benzodiazepines from their binding sites.[1][12]

-

A Metabotropic G-Protein Coupled Receptor (GPCR): A significant portion of ODN's neuroprotective and other effects are mediated by a specific, yet to be fully characterized, GPCR.[3][7][8] This receptor is positively coupled to adenylyl cyclase and phospholipase C.[7][8]

Downstream Signaling Cascades

Activation of the ODN metabotropic receptor triggers a cascade of intracellular signaling events that are crucial for its neuroprotective and differentiating activities.[3][5]

Caption: ODN signaling cascade for neuroprotection and differentiation.

This pathway involves the activation of Protein Kinase A (PKA), Protein Kinase C (PKC), and the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathways.[3][5] These kinases, in turn, modulate the expression of apoptotic proteins, such as increasing anti-apoptotic Bcl-2 and decreasing pro-apoptotic Bax, and stimulate endogenous antioxidant systems.[3][8] This cascade is fundamental to ODN's ability to protect neurons and astrocytes from oxidative stress-induced cell death and to promote neuronal differentiation.[3][13]

Experimental Protocols for ODN Localization and Quantification

The study of ODN in the CNS relies on several key experimental techniques. Below are detailed methodologies for its detection and measurement.

Immunohistochemistry (IHC) for Cellular Localization

Immunohistochemistry is used to visualize the distribution of ODN within tissue sections.

Caption: Workflow for Immunohistochemistry of Paraffin-Embedded Tissues.

Methodology:

-

Tissue Preparation:

-

Perfuse animals and fix brain tissue in 4% paraformaldehyde (PFA).[14]

-

Process tissue for paraffin (B1166041) embedding.

-

Cut sections (e.g., 5-10 µm thick) and mount on slides.[15]

-

-

Deparaffinization and Rehydration:

-

Incubate slides in xylene to remove paraffin.

-

Rehydrate sections through a graded series of ethanol (100%, 95%, 70%) to water.[15]

-

-

Antigen Retrieval:

-

Immunostaining:

-

Quench endogenous peroxidase activity with a hydrogen peroxide solution.[15]

-

Block non-specific binding sites using a blocking solution (e.g., normal serum from the species of the secondary antibody).

-

Incubate sections with a primary antibody raised against ODN overnight at 4°C.

-

Wash and incubate with a biotinylated secondary antibody.[16]

-

Wash and apply a horseradish peroxidase (HRP)-conjugated streptavidin complex.[16]

-

-

Visualization and Analysis:

-

Develop the signal with a chromogen substrate like diaminobenzidine (DAB), which produces a brown precipitate.

-

Counterstain with a nuclear stain such as hematoxylin.

-

Dehydrate the sections, clear with xylene, and coverslip.

-

Analyze under a light microscope to determine the cellular and subcellular localization of ODN immunoreactivity.[6]

-

Radioimmunoassay (RIA) for Quantification

RIA is a highly sensitive technique used to measure the concentration of ODN in brain tissue homogenates.[6][18]

Methodology:

-

Sample Preparation:

-

Dissect specific brain regions.

-

Homogenize tissues in an appropriate buffer and centrifuge to obtain the supernatant for analysis.

-

-

Assay Principle:

-

Procedure:

-

Incubate known standards or unknown samples with the anti-ODN antibody and the radiolabeled ODN tracer.

-

After reaching equilibrium, separate the antibody-bound ODN from the free ODN (e.g., using a second antibody or protein A/G beads to precipitate the primary antibody).

-

Measure the radioactivity of the bound fraction using a gamma counter.[18]

-

-

Data Analysis:

-

Construct a standard curve by plotting the percentage of bound radiolabeled ODN against the concentration of the unlabeled ODN standards.

-

Determine the concentration of ODN in the unknown samples by interpolating their bound radioactivity values on the standard curve.

-

In Situ Hybridization (ISH) for mRNA Localization

ISH is used to detect the mRNA encoding the ODN precursor, DBI, thereby identifying the cells responsible for its synthesis.[20]

Methodology:

-

Probe Preparation:

-

Synthesize oligonucleotide or RNA probes (riboprobes) complementary to the DBI mRNA sequence.

-

Label the probes with a detectable marker, such as digoxigenin (B1670575) (DIG) for non-radioactive detection or a radioisotope (e.g., ³⁵S) for radioactive detection.[21][22]

-

-

Tissue Preparation:

-

Prepare fresh-frozen or paraffin-embedded tissue sections as for IHC.

-

Fix the tissue to preserve morphology and mRNA integrity.

-

-

Hybridization:

-

Pretreat sections to increase probe accessibility (e.g., with proteinase K).

-

Apply the labeled probe in a hybridization buffer and incubate overnight at a specific temperature to allow the probe to anneal to the target mRNA.

-

-

Post-Hybridization Washes:

-

Perform a series of washes under stringent conditions (high temperature, low salt concentration) to remove non-specifically bound probes.

-

-

Detection and Visualization:

-

Non-Radioactive: Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase or HRP). Visualize with a chromogenic substrate.[22] Signal amplification techniques like Catalyzed Reporter Deposition (CARD) can be used to enhance sensitivity.[22]

-

Radioactive: Coat slides with photographic emulsion (autoradiography) and expose for a period of time. Develop the emulsion to visualize silver grains over the cells containing the target mRNA.[21]

-

Conclusion

This compound is a key neuromodulatory peptide with a widespread but distinct distribution in the central nervous system. While its precise cellular origin—whether primarily glial or also significantly neuronal—remains a subject of investigation, its presence in critical brain regions like the cortex, hippocampus, and hypothalamus is well-established. The signaling pathways initiated by ODN, particularly through its metabotropic receptor, are integral to its potent neuroprotective effects. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to further elucidate the localization and function of ODN, paving the way for novel therapeutic strategies targeting this important signaling system.

References

- 1. Cellular and subcellular localization of an this compound derived from diazepam binding inhibitor: immunohistochemical studies in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Cytoprotective and Neurotrophic Effects of this compound (ODN) in in vitro and in vivo Models of Neurodegenerative Diseases [frontiersin.org]

- 3. Neuroprotection with the Endozepine this compound, ODN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The this compound [diazepam-binding inhibitor (33-50)] exerts potent anorexigenic effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytoprotective and Neurotrophic Effects of this compound (ODN) in in vitro and in vivo Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunocytochemical localization of the endogenous benzodiazepine ligand this compound (ODN) in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, ODN, Promotes Cell Survival against 6-OHDA-Induced Oxidative Stress and Apoptosis by Modulating the Expression of miR-34b, miR-29a, and miR-21in Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The stimulatory effect of the this compound ODN on astroglial antioxidant enzyme systems is mediated through a GPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. The this compound ODN stimulates neurosteroid biosynthesis through activation of central-type benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A brain this compound generated by tryptic digestion of DBI (diazepam binding inhibitor) functions as a proconflict ligand of benzodiazepine recognition sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. bosterbio.com [bosterbio.com]

- 16. Experimental Validation Of Peptide Immunohistochemistry Controls - PMC [pmc.ncbi.nlm.nih.gov]

- 17. feinberg.northwestern.edu [feinberg.northwestern.edu]

- 18. Radioimmunoassay - Wikipedia [en.wikipedia.org]

- 19. diasource-diagnostics.com [diasource-diagnostics.com]

- 20. In situ hybridization for detection of hormone and peptide mRNA in carcinoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In situ hybridization histochemical detection of neuropeptide mRNA using DNA and RNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. genedetect.com [genedetect.com]

Oligodeoxynucleotide Expression in Astroglial Cells: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the expression and effects of oligodeoxynucleotides (ODNs) in astroglial cells. It is intended for researchers, scientists, and drug development professionals working in neuroimmunology and related fields. The guide covers two main classes of ODNs: CpG ODNs, which are synthetic molecules that mimic bacterial DNA and activate innate immune responses, and the endogenous neuropeptide, Octadecaneuropeptide (ODN).

CpG Oligodeoxynucleotides (CpG ODNs) and Astroglial Cell Activation

Synthetic ODNs containing unmethylated CpG motifs are recognized by Toll-like receptor 9 (TLR9) and are potent activators of innate immune cells, including astrocytes.[1][2] This activation leads to the production of various pro-inflammatory mediators, highlighting the role of astrocytes in central nervous system (CNS) inflammation.

Quantitative Data on CpG ODN Effects in Astrocytes

The following tables summarize quantitative data from various studies on the effects of CpG ODNs on astrocyte viability, apoptosis, and inflammatory responses.

| Parameter | CpG ODN Concentration | Observation | Reference |

| Cell Viability | 100 ng/ml | No significant effect | [3] |

| 1000 ng/ml | No significant effect | [3] | |

| 5000 ng/ml | Significant decrease | [3] | |

| Apoptosis Rate | 100 ng/ml | No significant increase | [3] |

| 1000 ng/ml | Significant increase | [3] | |

| 5000 ng/ml | Further significant increase | [3] | |

| Optimal Stimulatory Concentration | 80 nM (CpG-ODN 1826) | Optimal cytokine production | [4] |

| Toxic Concentration | >500 nM (ODN 1826) | Toxic to astrocytes | [4] |

Table 1: Effects of CpG ODN Concentration on Human Astrocyte Viability and Apoptosis after 24 hours.

| Cytokine/Chemokine | Treatment | Fold Increase / Concentration | Reference |

| IL-1β | CpG ODN | Upregulated | [2] |

| IL-6 | CpG ODN | Upregulated | [2] |

| IL-12 | CpG ODN | Upregulated | [2] |

| TNF-α | CpG ODN | Upregulated | [2] |

| MIP-1α (CCL3) | CpG ODN | Upregulated | [2] |

| MIP-1β (CCL4) | CpG ODN | Upregulated | [2] |

| TNF-α | CpG ODNs + anti-TLR9 | Secretion partially reversed | [5] |

| IL-6 | CpG ODNs + anti-TLR9 | Secretion partially reversed | [5] |

| IL-1β | CpG ODNs + anti-TLR9 | Secretion partially reversed | [5] |

| IL-18 | CpG ODNs + anti-TLR9 | Secretion partially reversed | [5] |

Table 2: CpG ODN-Induced Cytokine and Chemokine Expression in Astrocytes.

Signaling Pathways of CpG ODNs in Astrocytes

CpG ODNs exert their effects on astrocytes primarily through the TLR9 signaling pathway. This pathway is located in the endosomal compartment and signals through the Myeloid differentiation factor 88 (MyD88) adaptor protein.[4][6] Activation of this pathway leads to the downstream activation of transcription factors such as NF-κB and the phosphorylation of MAP kinases like c-Jun N-terminal kinase (JNK), resulting in the expression of pro-inflammatory genes.[1]

Experimental Protocols for Studying CpG ODN Effects

-

Isolation: Cerebral cortices are dissected from neonatal rodents (e.g., rats or mice).

-

Dissociation: The tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.

-

Plating: Cells are plated in DMEM supplemented with 10% FBS and antibiotics.

-

Purification: After reaching confluency, microglia are removed by shaking, and the remaining astrocytes are purified. Purity can be assessed by GFAP immunostaining.

-

Cell Seeding: Plate purified astrocytes at a desired density in multi-well plates.

-

Starvation: Prior to treatment, cells are often serum-starved for a period (e.g., 24 hours) to reduce basal activation.

-

Treatment: Add CpG ODNs (e.g., ODN 1826) to the culture medium at various concentrations (e.g., 0-5000 ng/ml or 0-500 nM).[3][4]

-

Incubation: Incubate the cells for a specified duration (e.g., 4, 24, or 72 hours) depending on the endpoint being measured.[3][4]

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against TLR9, phospho-NF-κB, total NF-κB, or a loading control (e.g., GAPDH) overnight at 4°C.[3]

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Sample Collection: Collect the supernatant from astrocyte cultures at the end of the treatment period.

-

Assay Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., IL-6, TNF-α).[7] This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples.

-

Adding a detection antibody.

-

Adding an enzyme-conjugated secondary antibody.

-

Adding a substrate and stopping the reaction.

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.

This compound (ODN) and Astroglial Cell Function

Astrocytes synthesize and release endozepines, a family of regulatory peptides that includes the this compound (ODN).[8] This endogenous peptide has been shown to have protective effects on both neurons and astrocytes, particularly against oxidative stress.[8][9][10]

Quantitative Data on this compound (ODN) Effects in Astrocytes

The following tables summarize quantitative data on the protective and modulatory effects of ODN on astrocytes.

| Parameter | ODN Concentration | Observation | Reference |

| Cell Survival (vs. H₂O₂) | 1 fM - 0.1 nM | Concentration-dependent protection | [11] |

| 0.04 pM | Half-maximum protective effect | [11] | |

| 0.1 nM | Maximum protective effect (~95% survival) | [11] | |

| Cell Survival (vs. 6-OHDA) | 10⁻¹⁴ to 10⁻⁸ M | Suppressed detrimental action | [9] |

| ROS Production (vs. 6-OHDA) | 10⁻¹⁴ or 10⁻¹⁰ M | Significantly counteracted ROS increase | [9] |

| cAMP Formation | 1 fM - 10 nM | Concentration-dependent increase | [12] |

Table 3: Protective and Signaling Effects of this compound (ODN) on Astrocytes.

| Cytokine/Chemokine | Treatment Condition | Change in Secretion | Reference |

| MCP-1 | 6-OHDA + ODN (10⁻¹⁰ M) | Increased | [8] |

| IL-10 | 6-OHDA + ODN (10⁻¹⁰ M) | Increased | [8] |

| VEGF | 6-OHDA + ODN (10⁻¹⁰ M) | Increased | [8] |

Table 4: this compound (ODN)-Modulated Cytokine and Chemokine Release from Astrocytes under Oxidative Stress.

Signaling Pathways of this compound (ODN) in Astrocytes

ODN is known to act through a G protein-coupled receptor (GPCR), leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[12] This in turn activates Protein Kinase A (PKA), which can then trigger downstream signaling cascades, including the MAPK/ERK pathway, to promote cell survival.[12]

Experimental Protocols for Studying this compound (ODN) Effects

-

Induction of Stress: Treat cultured astrocytes with an oxidative stressor such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) at a pre-determined toxic concentration.[9][11]

-

ODN Treatment: Co-treat or pre-treat the cells with varying concentrations of ODN.[9][11]

-

Fluorescein Diacetate (FDA) Assay for Viability:

-

At the end of the incubation period, add FDA to the culture medium.

-

FDA is converted by viable cells into fluorescein.

-

Measure the fluorescence intensity to quantify the number of surviving cells.[11]

-

-

Flow Cytometry for Apoptosis:

-

RNA Extraction: Following treatment, lyse the cells and extract total RNA using a suitable kit or reagent like TRIzol.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.

-

qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for target genes (e.g., Bax, Bcl-2, caspase-3) and a housekeeping gene (e.g., GAPDH) for normalization.[9]

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Summary and Future Directions

This guide has detailed the significant roles of both synthetic CpG ODNs and the endogenous this compound in modulating astroglial cell function. CpG ODNs primarily induce a pro-inflammatory phenotype through TLR9 signaling, implicating astrocytes in neuroinflammatory processes. In contrast, the this compound demonstrates protective effects against oxidative stress via GPCR-mediated pathways.

The provided quantitative data, signaling pathway diagrams, and experimental protocols offer a robust framework for researchers investigating these interactions. Future research should aim to further elucidate the crosstalk between different ODN-activated pathways, explore the in vivo relevance of these findings in various neurological disease models, and investigate the therapeutic potential of targeting these pathways in astroglial cells.

References

- 1. CpG oligodeoxynucleotides induce expression of proinflammatory cytokines and chemokines in astrocytes: the role of c-Jun N-terminal kinase in CpG ODN-mediated NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of microglia and astrocytes by CpG oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Interactions between TLR7 and TLR9 agonists and receptors regulate innate immune responses by astrocytes and microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Interactions between TLR7 and TLR9 agonists and receptors regulate innate immune responses by astrocytes and microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ELISA methodology to quantify astrocyte production of cytokines/chemokines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound, ODN, Promotes Cell Survival against 6-OHDA-Induced Oxidative Stress and Apoptosis by Modulating the Expression of miR-34b, miR-29a, and miR-21in Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Endogenous Expression of ODN-Related Peptides in Astrocytes Contributes to Cell Protection Against Oxidative Stress: Astrocyte-Neuron Crosstalk Relevance for Neuronal Survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Biological Functions of Octadecaneuropeptide (ODN): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadecaneuropeptide (ODN), a proteolytic fragment of the diazepam-binding inhibitor (DBI), is an endogenous neuropeptide with a diverse and complex range of biological functions. Primarily produced by astroglial cells in the central nervous system, ODN has emerged as a significant modulator of neuronal activity, with implications for neuroprotection, anxiety, feeding behavior, and steroidogenesis.[1][2] This technical guide provides a comprehensive overview of the core biological functions of ODN, detailing its signaling pathways, summarizing key quantitative data, and providing detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this multifaceted peptide.

Introduction

This compound (ODN) is an 18-amino-acid peptide derived from the processing of the 86-amino-acid protein known as diazepam-binding inhibitor (DBI), also referred to as acyl-CoA-binding protein (ACBP).[3] While initially identified for its ability to displace benzodiazepines from their binding sites, the biological activities of ODN extend far beyond this initial observation.[4] It is now recognized as a key signaling molecule in the brain, exerting its effects through multiple receptor systems and intracellular signaling cascades.[3][5] This guide will delve into the primary biological roles of ODN, with a focus on its neuroprotective, anxiogenic, anorexigenic, and steroidogenic modulatory functions.

Neuroprotective Effects

ODN has demonstrated potent neuroprotective properties in various in vitro and in vivo models of neurodegenerative diseases.[3][5] It has been shown to protect neurons and astrocytes from apoptotic cell death induced by a range of neurotoxic agents.[3]

Signaling Pathways in Neuroprotection

The neuroprotective effects of ODN are primarily mediated through a G-protein coupled receptor (GPCR), which is distinct from the central-type benzodiazepine (B76468) receptor (CBR).[3][5] Activation of this metabotropic receptor initiates a cascade of intracellular events involving multiple signaling pathways:

-

Protein Kinase A (PKA) Pathway: ODN stimulates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) and subsequent activation of PKA.[1][6]

-

Protein Kinase C (PKC) Pathway: ODN also activates phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn activate PKC.[3][5]

-

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: Both the PKA and PKC pathways converge to activate the MAPK/ERK signaling cascade.[3][5]

These signaling pathways ultimately lead to the inhibition of pro-apoptotic factors like Bax and the activation of anti-apoptotic proteins such as Bcl-2, thereby preventing mitochondrial dysfunction and caspase activation.[2]

Signaling Pathway for ODN-Mediated Neuroprotection

Quantitative Data: Neuroprotective Effects

| Experimental Model | Toxin/Insult | ODN Concentration/Dose | Observed Effect | Reference |

| Cultured Rat Astrocytes | Hydrogen Peroxide (H₂O₂) | 0.1 nM | Total abrogation of H₂O₂-induced cell death | [1] |